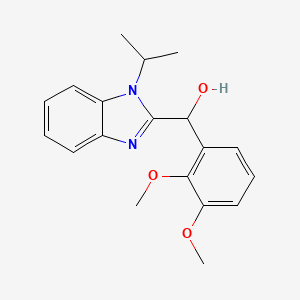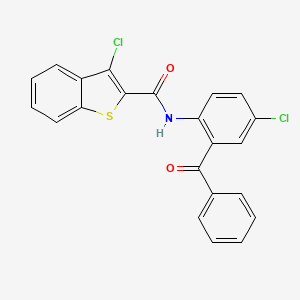
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
説明
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been found to have analgesic properties, which may be due to its ability to modulate the activity of pain receptors in the brain. Additionally, it has been reported to have anticonvulsant activity, which may be useful for the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound. These analogs may have improved therapeutic properties and may be useful for the treatment of a wider range of diseases. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound's potential as a drug candidate for the treatment of neurological disorders should be further explored through preclinical and clinical studies.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3,4-dichloroaniline with propylamine and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of the desired compound. The synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
科学的研究の応用
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(11-7-8-13(18)14(19)10-11)20-15-6-4-3-5-12(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGWCGVSSRAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324207 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
CAS RN |
404915-46-4 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)



![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
